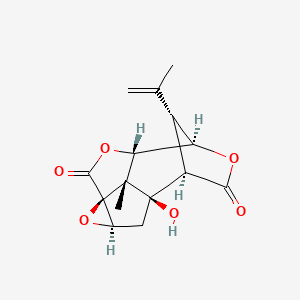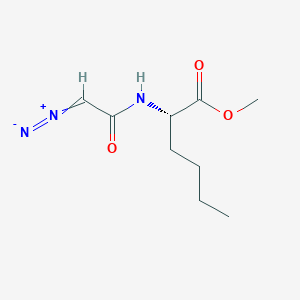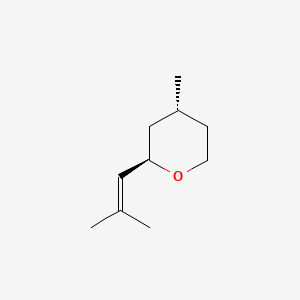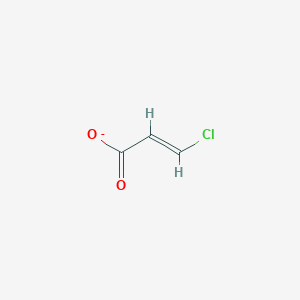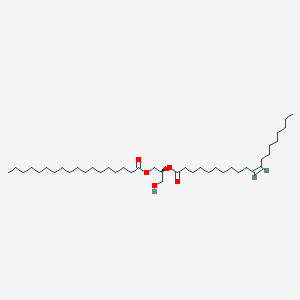
1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DG(18:0/20:1(11Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:0/20:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/20:1(11Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/20:1(11Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/20:1(11Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/20:1(11Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/20:1(11Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:0/20:1(11Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/20:1(11Z)) pathway. DG(18:0/20:1(11Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/20:1(11Z)/20:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:1(11Z)/24:0) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:1(11Z)/20:0) pathway, and de novo triacylglycerol biosynthesis TG(18:0/20:1(11Z)/18:1(11Z)) pathway.
DG(18:0/20:1(11Z)/0:0) is a diglyceride.
Wissenschaftliche Forschungsanwendungen
Solid Catalysts in Fatty Acid Ester Synthesis
Partial esters of glycerol, such as 1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol, have significant applications as nonionic surfactants in various industries like food, detergents, and cosmetics. Research by Márquez-Álvarez, Sastre, and Pérez-Pariente (2004) discusses the limitations of traditional homogeneous catalysis in the production of these esters and proposes the development of more selective solid catalysts, such as MCM-41, for efficient synthesis processes. This innovation could lead to economical and environmental benefits in the production of fatty acid esters of polyols (Márquez-Álvarez et al., 2004).
Enzymatic Interesterification for Structured Triacylglycerols
The enzymatic interesterification (EIE) process, as discussed by Zhang, Lee, and Wang (2020), modifies the physical properties and nutritional qualities of fats and oils, potentially impacting compounds like 1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol. This process offers environmental benefits and flexibility over conventional methods, and the evaluation of EIE could be pivotal for technological applications in the specialty fats industry (Zhang, Lee, & Wang, 2020).
Glycerol Conversion to Valuable C3 Chemicals
Wang, Xiao, and Xiao (2019) highlight the transformation of glycerol, a by-product of biodiesel production, into valuable C3 chemicals like acrolein, lactic acid, and 1,3-dihydroxyacetone via catalytic processes. This research underscores the sustainability and economic benefits of utilizing glycerol for the production of chemicals, potentially including the synthesis or modification of molecules similar to 1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol (Wang, Xiao, & Xiao, 2019).
Microbial Production of Glycerol
The microbial synthesis of glycerol, as explored by Wang, Zhuge, Fang, and Prior (2001), presents an alternative route to chemical synthesis. This method, especially using osmotolerant yeasts, has shown substantial improvements in glycerol production, which could be relevant for producing or modifying glycerol-based compounds like 1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol in an economically viable and sustainable manner (Wang, Zhuge, Fang, & Prior, 2001).
Eigenschaften
Produktname |
1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol |
|---|---|
Molekularformel |
C41H78O5 |
Molekulargewicht |
651.1 g/mol |
IUPAC-Name |
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,39,42H,3-16,18,20-38H2,1-2H3/b19-17-/t39-/m0/s1 |
InChI-Schlüssel |
KMWDOOIYMHAOTF-IYXMMJGVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




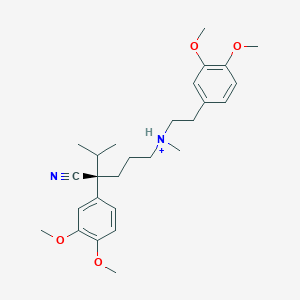
![(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone](/img/structure/B1242005.png)
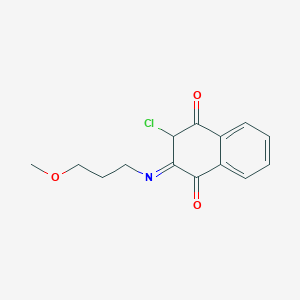
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B1242008.png)
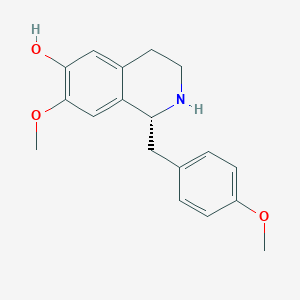

![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-furancarboxamide](/img/structure/B1242011.png)

